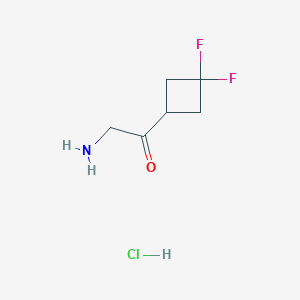

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluoro-2-methoxy-5-nitrophenyl)ethan-1-one, also known as FMNO, is a highly reactive organic compound that has been widely used in scientific research. It is a nitro-containing compound, which means that it is composed of a nitro group and an organic group. FMNO is used in a variety of research applications, including in organic synthesis, as a biochemical reagent, and as a drug delivery agent.

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

Research on similar compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, has focused on molecular structure analysis, revealing planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge. This type of analysis is crucial for understanding the chemical properties and potential applications of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one (Clegg et al., 1999).

Synthesis and Characterization

The synthesis and characterization of compounds with similar structures, like (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime, involve techniques such as nuclear magnetic resonance spectroscopy and single-crystal X-ray analysis. These methods are critical for the development of new compounds and derivatives (Abdel-Wahab et al., 2023).

Catalytic Applications

Studies like the hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane to 1-methoxy-2,4-(aminophenyl)-ethane over Pd/C catalysts can provide insights into the catalytic properties of related compounds. Such research is essential for understanding the reaction mechanisms and optimizing catalyst performance (Glavanović & Zrnčević, 1999).

Photoreactive Properties

Compounds like 4-Nitrophenyl ethers, which are structurally similar, have been studied for their high-yield photoreactivity in protein crosslinking and affinity labeling. This kind of research is significant for biomedical applications, especially in the context of targeted drug delivery and molecular biology (Jelenc et al., 1978).

Photochemical Cleavage

Research on compounds like 1-piperidino-2-(2-methoxy-4-nitrophenoxy)ethane can reveal details about the photochemical cleavage process, which is important in understanding the behavior of photoreactive compounds in various chemical environments (González-Blanco et al., 1997).

Liquid Crystal Synthesis

The synthesis of liquid crystalline polyethers based on conformational isomerism, involving compounds like 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl) ethane, provides insights into the development of advanced materials with specific optical and electronic properties (Percec & Zuber, 1992).

Charge Density Analysis

Charge density analysis in compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone can offer valuable information on hydrogen bonding motifs and molecular interactions, which is crucial for the design of novel materials and drugs (Hibbs et al., 2003).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one involves the conversion of 4-fluoro-2-methoxy-5-nitrobenzene to the corresponding acid, followed by esterification and subsequent reduction to the ketone.", "Starting Materials": [ "4-fluoro-2-methoxy-5-nitrobenzene", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-fluoro-2-methoxy-5-nitrobenzene to the corresponding acid using sodium hydroxide and sulfuric acid", "Step 2: Esterification of the acid with ethanol using sulfuric acid as a catalyst", "Step 3: Reduction of the ester to the alcohol using sodium borohydride in acetic acid", "Step 4: Oxidation of the alcohol to the ketone using hydrochloric acid and sodium chloride", "Step 5: Purification of the product by recrystallization from ethanol and water" ] } | |

Número CAS |

1033716-79-8 |

Fórmula molecular |

C9H8FNO4 |

Peso molecular |

213.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.